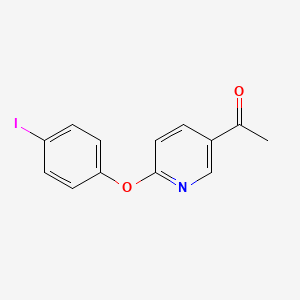

5-Acetyl-2-(4-iodophenoxy) pyridine

Description

Contextualization within Heterocyclic Chemistry: Pyridines

Heterocyclic chemistry is a major branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Among these, pyridines are a cornerstone. A pyridine (B92270) is a six-membered aromatic ring composed of five carbon atoms and one nitrogen atom. numberanalytics.comlibretexts.org This nitrogen atom fundamentally alters the ring's properties compared to its all-carbon analogue, benzene. wikipedia.org The nitrogen atom's lone pair of electrons does not participate in the aromatic system, which gives pyridine its basic character. libretexts.orgwikipedia.org

Significance of Phenoxy and Acetyl Moieties in Organic Synthesis and Design

The functional groups attached to the pyridine core of 5-Acetyl-2-(4-iodophenoxy)pyridine are pivotal to its chemical identity and potential applications.

The phenoxy group , which is an ether linkage to a phenyl ring, introduces a degree of conformational flexibility. More significantly, the iodine atom on this phenoxy ring is of great importance. Halogen atoms, particularly iodine, can form what is known as a halogen bond—a directional, non-covalent interaction with a nucleophilic atom. researchgate.netacs.org This interaction is increasingly being utilized in crystal engineering and for stabilizing ligand-protein interactions in drug design. researchgate.net Furthermore, the carbon-iodine bond is a well-established reactive site for a variety of powerful carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, offering a straightforward method for further molecular elaboration.

The acetyl group is a simple ketone and acts as an electron-withdrawing group, which influences the electron distribution within the pyridine ring. Its carbonyl component can serve as a hydrogen bond acceptor, an important feature for molecular recognition. It also provides a reactive site for further chemical transformations, such as condensation reactions to form larger, more complex structures. In organic synthesis, acetyl groups can also be used as protecting groups for alcohols. wikipedia.orghighfine.com The combination of the electron-donating phenoxy group and the electron-withdrawing acetyl group within the same molecule creates a unique electronic profile that is of significant interest for the development of novel functional materials and biologically active compounds.

Overview of Advanced Research Trajectories for Novel Pyridine Derivatives and Halogenated Ethers

The pursuit of new molecules with enhanced or novel properties is a constant driver in chemical research. The development of new pyridine derivatives is a particularly active field, with researchers continuously exploring new synthetic methods to create complex molecular scaffolds with high efficiency. researchgate.netnih.govtandfonline.com These efforts are aimed at producing new pharmaceuticals, agrochemicals, and functional materials like conjugated polymers for electronic applications. numberanalytics.comresearchgate.netnih.gov

Similarly, halogenated ethers are a class of compounds receiving significant attention. wikipedia.org They are investigated for a range of applications, including as flame retardants for polymers due to their thermal stability. wikipedia.orgresearchgate.net The presence of halogen atoms can be used to fine-tune the physical and electronic properties of materials. The study of compounds like 5-Acetyl-2-(4-iodophenoxy)pyridine contributes to a fundamental understanding of how structure dictates function in these types of molecules. Research into the halogen bonding capabilities of iodinated ethers, for instance, is helping to build a predictive framework for the design of new co-crystals and self-assembling materials with specific, pre-determined architectures and properties. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[6-(4-iodophenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCYKUNCFVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetyl 2 4 Iodophenoxy Pyridine and Advanced Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Acetyl-2-(4-iodophenoxy)pyridine reveals two primary bond disconnections that are key to its synthesis. The most logical disconnection is the ether linkage, which simplifies the molecule into two key building blocks: a 2-halopyridine derivative and 4-iodophenol (B32979). This approach is synthetically advantageous as it allows for the separate synthesis and subsequent coupling of these two fragments.

A second potential disconnection is the bond between the acetyl group and the pyridine (B92270) ring. However, the introduction of an acetyl group onto a pre-formed 2-(4-iodophenoxy)pyridine (B15344230) core is generally more challenging due to potential directing group conflicts and the need for more complex synthetic transformations. Therefore, the strategy of coupling a pre-functionalized pyridine with 4-iodophenol is the more rational and commonly employed approach.

The primary synthetic precursors are thus identified as a 5-acetyl-2-halopyridine (where the halogen is typically chlorine or fluorine) and 4-iodophenol. The subsequent sections will explore the synthesis of the pyridine core and the methods for its coupling with the phenoxy moiety.

Development of Classical and Modern Synthetic Routes to the Core Pyridine Scaffold

The synthesis of substituted pyridines is a well-developed field, with a variety of methods available to construct the core heterocyclic ring. These methods range from classical condensation reactions to modern C-H functionalization and cross-coupling strategies.

C-H Functionalization Strategies for Pyridine Synthesis

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. For the synthesis of pyridine derivatives, C-H functionalization can be employed to introduce substituents directly onto a pre-existing pyridine ring. While this approach is highly attractive, achieving regioselectivity can be a significant challenge. The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions. Therefore, the synthesis of a 5-substituted pyridine via direct C-H functionalization would require a directing group to override the natural reactivity of the ring.

Transition Metal-Catalyzed Cross-Coupling Approaches for Pyridine Construction

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the construction of substituted pyridines. Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings allow for the formation of carbon-carbon bonds between a halo-pyridine and a suitable organometallic reagent. For the synthesis of 5-acetyl-2-halopyridines, a common strategy involves the use of a dihalopyridine, where one halogen is selectively displaced in a cross-coupling reaction to introduce the acetyl group, leaving the other halogen available for the subsequent etherification step.

A plausible synthetic route to 2-chloro-5-acetylpyridine involves the reaction of 2,5-dichloropyridine (B42133) with a suitable acetylating agent in the presence of a palladium catalyst. Alternatively, a Grignard reagent can be formed from 2-chloro-5-bromopyridine, which is then reacted with an acetylating agent such as N-methoxy-N-methylacetamide.

Strategies for Introducing the 4-Iodophenoxy Moiety

With the 5-acetyl-2-halopyridine scaffold in hand, the final key step is the introduction of the 4-iodophenoxy group. This is typically achieved through a nucleophilic aromatic substitution or a copper-catalyzed etherification reaction.

Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. youtube.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. stackexchange.com

For the synthesis of 5-Acetyl-2-(4-iodophenoxy)pyridine, the reaction would involve the treatment of a 5-acetyl-2-halopyridine with 4-iodophenol in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group at the 5-position activates the C2 position towards nucleophilic attack. stackexchange.comvaia.com The reaction is highly regioselective, with the nucleophile preferentially attacking the 2- and 4-positions of the pyridine ring. stackexchange.com The choice of solvent and base is crucial for the success of the reaction, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and strong bases like sodium hydride or potassium carbonate being commonly employed.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Typical Conditions |

| Halopyridine | 2-Chloro-5-acetylpyridine or 2-Fluoro-5-acetylpyridine |

| Nucleophile | 4-Iodophenol |

| Base | NaH, K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, DMSO, NMP |

| Temperature | Room temperature to 150 °C |

Copper-Catalyzed Ullmann-Type Etherification Reactions

The Ullmann condensation, a copper-catalyzed reaction, is a classical method for the formation of diaryl ethers and is particularly useful when the SNAr reaction is sluggish or fails. organic-chemistry.org The reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.org

In the context of synthesizing 5-Acetyl-2-(4-iodophenoxy)pyridine, an Ullmann-type reaction would involve the coupling of a 5-acetyl-2-halopyridine with 4-iodophenol using a copper(I) or copper(II) catalyst. The use of ligands, such as phenanthroline or diamines, can often accelerate the reaction and allow for milder reaction conditions. While traditionally requiring harsh conditions, modern developments in Ullmann-type couplings have led to more efficient and versatile protocols. organic-chemistry.org

Table 2: Comparison of SNAr and Ullmann-Type Etherification

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed Ullmann-Type Etherification |

| Catalyst | Typically uncatalyzed | Copper(I) or Copper(II) salts |

| Reaction Conditions | Often milder, can proceed at room temperature | Typically requires elevated temperatures |

| Substrate Scope | Requires an electron-deficient pyridine ring | Broader scope, can be used with less activated pyridines |

| Leaving Group | F > Cl > Br > I | I > Br > Cl |

Methodologies for Installing the Acetyl Group at the C-5 Position

The introduction of an acetyl group onto a pyridine ring, particularly at the C-5 position, can be accomplished through several strategic approaches. These methods primarily include direct acylation of the pre-formed pyridine core and the transformation of other functional groups into the desired acetyl moiety.

Direct acylation is often the most straightforward route to acetylated pyridines. However, the electron-deficient nature of the pyridine ring and the basicity of the nitrogen atom present unique challenges. youtube.com

Friedel-Crafts Acylation: The classical Friedel-Crafts acylation is a powerful tool for installing acyl groups onto aromatic rings. youtube.comkhanacademy.org For pyridine, the reaction is often complicated by the coordination of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to the ring nitrogen, which further deactivates the ring towards electrophilic attack. youtube.com However, the substrate , 2-(4-iodophenoxy)pyridine, possesses an electron-donating phenoxy group at the C-2 position. This group activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to the point of attachment (C-3 and C-5). Due to steric hindrance at the C-3 position, the acylation is strongly directed to the C-5 position, making Friedel-Crafts acylation a highly regioselective and viable method. The reaction typically employs an acylating agent like acetyl chloride or acetic anhydride (B1165640). nih.gov Research on the acylation of the related imidazo[1,2-a]pyridine (B132010) system has demonstrated the efficacy of using AlCl₃ with acetic anhydride to achieve selective C-3 acetylation, illustrating the principle of activating a heterocyclic core to facilitate this transformation. nih.gov

Acyl-Metal Cross-Coupling: An alternative strategy involves transition-metal-catalyzed cross-coupling reactions. This two-step approach requires the initial synthesis of a C-5 functionalized pyridine, such as 5-bromo-2-(4-iodophenoxy)pyridine or a corresponding boronic acid or organostannane derivative. The subsequent cross-coupling with an acylating agent introduces the acetyl group.

Palladium-catalyzed Stille-type couplings of organostannanes with acyl chlorides provide a high-yield pathway to ketones, tolerating a wide variety of functional groups. organic-chemistry.org Similarly, Suzuki-Miyaura coupling using pyridine-2-sulfinates as surrogates for the often-unstable pyridine boronic acids represents an effective modern approach. tcichemicals.comtcichemicals.com These methods bypass the harsh conditions of some Friedel-Crafts reactions and offer excellent functional group tolerance.

| Acylation Technique | Description | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Direct electrophilic substitution on the pyridine ring. The 2-phenoxy group activates and directs the incoming acetyl group to the C-5 position. | Acetyl chloride or acetic anhydride; Lewis acids (e.g., AlCl₃, FeCl₃). nih.govresearchgate.net | Potentially a single step, high regioselectivity due to directing group. | Requires Lewis acid catalyst which can coordinate to pyridine nitrogen, potentially harsh conditions. youtube.com |

| Acyl-Metal Cross-Coupling (e.g., Stille, Suzuki) | Coupling of a 5-metalated pyridine (e.g., stannane, boronic acid/ester, sulfinate) with an acyl source. | Pd catalysts (e.g., PXPd), organometallic pyridine precursor, acyl chloride. organic-chemistry.orgtcichemicals.comtcichemicals.com | Mild reaction conditions, high functional group tolerance, avoids strong Lewis acids. | Requires a multi-step synthesis to prepare the pre-functionalized pyridine substrate. |

When direct acylation is not feasible or desired, the acetyl group can be constructed from other functionalities pre-installed at the C-5 position. This approach, known as functional group interconversion (FGI), offers synthetic flexibility. ub.edufiveable.mesolubilityofthings.com

Plausible FGI routes to 5-acetylpyridines include:

From a Cyano Group: A 5-cyano-2-(4-iodophenoxy)pyridine intermediate can be treated with methylmagnesium bromide (a Grignard reagent) followed by aqueous workup to yield the target ketone.

From a Carboxylic Acid or Ester: The C-5 carboxylic acid can be converted to a Weinreb amide. This intermediate reacts cleanly with organometallic reagents like methyllithium (B1224462) or methylmagnesium bromide to give the acetyl group without the common side reaction of over-addition that can occur with esters or acid chlorides.

From an Alcohol: Oxidation of a 5-(1-hydroxyethyl)-2-(4-iodophenoxy)pyridine intermediate, which could be synthesized by reacting a 5-formyl derivative with a methyl Grignard reagent, would yield the desired acetyl product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are suitable for this transformation. solubilityofthings.comimperial.ac.uk

| Starting Functional Group at C-5 | Key Transformation Step | Typical Reagents |

|---|---|---|

| Nitrile (-CN) | Grignard Reaction / Hydrolysis | 1. CH₃MgBr; 2. H₃O⁺ |

| Carboxylic Acid (-COOH) | Weinreb Amide Formation & Reaction | 1. SOCl₂; 2. HN(OMe)Me; 3. CH₃Li |

| Aldehyde (-CHO) | Grignard Addition & Oxidation | 1. CH₃MgBr; 2. PCC or other mild oxidant |

| Ethyl (-CH₂CH₃) | Benzylic-type Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) |

Optimization of Reaction Conditions and Yield for High-Purity Synthesis

Achieving high yield and purity is contingent upon the careful optimization of several reaction parameters, most notably the solvent, reaction temperature, and the specific choice of catalyst and reagents.

The choice of solvent can dramatically influence reaction outcomes by affecting reagent solubility, reaction rates, and even selectivity. In a model study for the synthesis of a pyridine derivative, refluxing in N,N-dimethylformamide (DMF) provided a significantly higher yield (80%) compared to other solvents like ethanol (B145695) (58%) or acetonitrile (B52724) (65%), while reactions at room temperature gave only trace amounts of product. researchgate.net This highlights the critical interplay between solvent choice and temperature.

For Friedel-Crafts acylations, non-polar, aprotic solvents such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) are common. The temperature must be carefully controlled; while initial cooling may be necessary to moderate the exothermic reaction between the substrate and the Lewis acid, subsequent heating is often required to drive the reaction to completion. researchgate.net Acylations using pyridine as a catalyst are often initiated at 0°C before being allowed to warm to room temperature. nih.gov

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | Room Temperature | Trace |

| 2 | N,N-Dimethylformamide (DMF) | Room Temperature | Trace |

| 3 | Ethanol | Reflux | 58 |

| 4 | Acetonitrile | Reflux | 65 |

| 5 | N,N-Dimethylformamide (DMF) | Reflux | 80 |

The selection of the catalyst and acylating reagent is paramount. In Friedel-Crafts acylations, while AlCl₃ is traditional, other Lewis acids may offer advantages. For instance, SnO₂ nanosheets have been shown to be effective and regioselective catalysts for the acylation of aromatic substrates under solvent-free conditions. acs.org The stoichiometry of the catalyst can also be a key variable; some transformations require stoichiometric amounts of Lewis acid, while others can proceed with only catalytic quantities, which simplifies workup and reduces waste. nih.gov

In nucleophilic catalysis, 4-(dimethylamino)pyridine (DMAP) is often used as a more potent catalyst than pyridine for acyl transfer reactions. acs.org For cross-coupling reactions, the design of the palladium catalyst, specifically the choice of phosphine (B1218219) ligand, is crucial for achieving high chemoselectivity and yield. For example, bis(di-tert-butylchlorophosphine)palladium(II) dichloride has proven highly effective in the Stille-type coupling of acyl chlorides, preventing side reactions with other sensitive functional groups. organic-chemistry.org

Investigation of Stereochemical Control and Regioselectivity in Synthetic Pathways (if applicable)

Stereochemical Control: For the synthesis of the achiral target molecule, 5-Acetyl-2-(4-iodophenoxy)pyridine, stereochemical control is not a primary concern as no new stereocenters are formed in the final product. However, when considering advanced analogues where alkyl or other substituted groups might be introduced, or if chiral catalysts are employed, the potential for diastereomers or enantiomers would need to be carefully evaluated. For example, related carbonylations of dialkyl zirconium compounds in the presence of pyridine have been shown to produce mixtures of threo and meso diastereomers. usfq.edu.ec

Regioselectivity: The paramount challenge in this synthesis is regioselectivity: the selective installation of the acetyl group at the C-5 position.

In Electrophilic Acylation: As discussed (Sec. 2.4.1), the electronic properties of the 2-(4-iodophenoxy) substituent are the dominant controlling factor. As an electron-donating group, it activates the pyridine ring and directs incoming electrophiles to the C-3 and C-5 positions. The C-5 (para) position is electronically favored and sterically more accessible than the C-3 (ortho) position, leading to a high degree of regioselectivity for the desired product.

In Radical Acylation: In contrast, radical-based methods like the Minisci reaction typically functionalize protonated (acid-activated) pyridines at the C-2 or C-4 positions. mdpi.com Therefore, a Minisci-type approach would not be suitable for obtaining the C-5 isomer directly without more complex strategies, such as using blocking groups to occupy the more reactive sites. nih.gov

In Metalation: Regioselectivity can also be achieved through directed ortho-metalation (DoM), although this would require a directing group appropriately positioned on the pyridine ring to guide a strong base like lithium diisopropylamide (LDA) to deprotonate the C-5 position specifically. youtube.com

Ultimately, the inherent directing ability of the 2-phenoxypyridine (B1581987) group in electrophilic substitution reactions provides the most direct and reliable pathway for achieving the required C-5 regioselectivity.

Advanced Spectroscopic and Crystallographic Characterization of 5 Acetyl 2 4 Iodophenoxy Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of 5-Acetyl-2-(4-iodophenoxy)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all proton (¹H), carbon (¹³C), and potentially nitrogen (¹⁵N) nuclei.

Comprehensive ¹H, ¹³C, and Heteronuclear (e.g., ¹⁵N) NMR Chemical Shift Analysis

A complete analysis would involve the acquisition and interpretation of ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) and iodophenoxy rings, as well as a characteristic singlet for the acetyl methyl group. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern on both rings.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbon of the acetyl group, the carbons of the pyridine and iodophenoxy rings, and the methyl carbon of the acetyl group. The carbon attached to the iodine atom would exhibit a characteristic chemical shift.

While ¹⁵N NMR is less common, it could provide valuable information about the electronic environment of the pyridine nitrogen atom.

Currently, no experimentally obtained and published ¹H, ¹³C, or ¹⁵N NMR data for 5-Acetyl-2-(4-iodophenoxy)pyridine could be located.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Detailed Structural Assignment

To definitively assign the complex spectral data, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons within the pyridine and iodophenoxy rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the acetyl group and the two aromatic rings through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation.

No published studies employing 2D NMR techniques for the structural assignment of 5-Acetyl-2-(4-iodophenoxy)pyridine were found.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Elucidation of Characteristic Functional Group Vibrations and Molecular Fingerprints

For 5-Acetyl-2-(4-iodophenoxy)pyridine, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for:

The C=O stretching vibration of the acetyl group.

C-O-C stretching vibrations of the ether linkage.

C=C and C=N stretching vibrations within the pyridine ring.

C-H stretching and bending vibrations of the aromatic and methyl protons.

Vibrations associated with the carbon-iodine bond.

The combination of these spectra would provide a unique "molecular fingerprint" for the compound.

Specific FT-IR and Raman spectra for 5-Acetyl-2-(4-iodophenoxy)pyridine are not available in the public domain.

Conformational Analysis and Tautomerism Studies via Vibrational Modes

Vibrational spectroscopy can also be used to study the conformational isomers of a molecule and to investigate the potential for tautomerism. By analyzing changes in the spectra under different conditions (e.g., temperature, solvent), it is possible to gain insight into the molecule's dynamic behavior.

No studies on the conformational analysis or tautomerism of 5-Acetyl-2-(4-iodophenoxy)pyridine using vibrational spectroscopy have been reported in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound.

For 5-Acetyl-2-(4-iodophenoxy)pyridine, HRMS would be used to measure the exact mass of the molecular ion ([M]⁺) or a protonated version ([M+H]⁺). The experimentally determined mass would then be compared to the calculated mass for the chemical formula C₁₃H₁₀INO₂ to confirm its elemental composition with a high degree of accuracy.

No high-resolution mass spectrometry data for 5-Acetyl-2-(4-iodophenoxy)pyridine has been published.

Despite a thorough search of scientific databases and literature, detailed experimental spectroscopic and crystallographic data for 5-Acetyl-2-(4-iodophenoxy)pyridine remains elusive. The absence of this fundamental characterization data in the public domain prevents a comprehensive scientific review as requested. The synthesis of this compound and its subsequent detailed analysis using the techniques outlined above would be a valuable contribution to the chemical sciences, providing a benchmark for future studies and applications.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectroscopic properties of 5-Acetyl-2-(4-iodophenoxy)pyridine are governed by the chromophoric and auxochromic groups present in its structure. These include the pyridine ring, the acetyl group, the phenoxy group, and the iodine substituent.

The UV-Vis absorption spectrum of 5-Acetyl-2-(4-iodophenoxy)pyridine is expected to exhibit characteristic bands arising from π → π* and n → π* electronic transitions within the aromatic systems and the carbonyl group. The pyridine ring and the iodinated phenyl ring are the primary chromophores. The ether linkage between these two rings allows for electronic communication, potentially leading to a red-shift (bathochromic shift) of the absorption maxima compared to the individual parent molecules.

The acetyl group, with its carbonyl moiety, can introduce a weak n → π* transition, which may appear as a shoulder on the more intense π → π* absorption bands. The presence of the iodine atom, a heavy atom, can influence the electronic transitions through spin-orbit coupling, which may enhance the probability of intersystem crossing.

Table 1: Expected Electronic Absorption Data for 5-Acetyl-2-(4-iodophenoxy)pyridine

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* (Phenyl) | ~230-260 | High |

| π → π* (Pyridine) | ~260-280 | Moderate |

Note: The values presented are estimations based on related structures and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

Upon excitation, 5-Acetyl-2-(4-iodophenoxy)pyridine is expected to exhibit fluorescence from its lowest excited singlet state (S₁). The fluorescence spectrum would likely be a mirror image of the lowest energy absorption band. The quantum yield of fluorescence, a measure of the efficiency of the emission process, may be influenced by several factors.

The presence of the iodine atom can lead to a phenomenon known as the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This process can quench the fluorescence and enhance phosphorescence, although phosphorescence is often not observed at room temperature in fluid solutions.

Intramolecular energy transfer between the pyridyl and the iodophenoxy moieties is also a possibility, depending on the relative energies of their excited states. The efficiency of such energy transfer processes would be dependent on the overlap of the emission spectrum of the donor chromophore and the absorption spectrum of the acceptor chromophore, as well as their spatial proximity and orientation.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov While specific crystallographic data for 5-Acetyl-2-(4-iodophenoxy)pyridine is not publicly available, we can infer its likely structural characteristics based on studies of analogous compounds.

The molecular geometry of 5-Acetyl-2-(4-iodophenoxy)pyridine would reveal the precise spatial arrangement of its constituent atoms. The pyridine and phenyl rings are expected to be largely planar. Key structural parameters that would be determined include the bond lengths of the C-I, C-O, C-N, and C=O bonds, as well as the bond angles around the ether linkage and the acetyl group.

Table 2: Representative Bond Lengths and Angles for 5-Acetyl-2-(4-iodophenoxy)pyridine based on Analogous Structures

| Parameter | Expected Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C-N (pyridine) Bond Length | ~1.34 Å |

| C=O (acetyl) Bond Length | ~1.23 Å |

| C-O-C Bond Angle | ~118-120° |

Note: These values are representative and are based on data from structurally related molecules found in crystallographic databases.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For 5-Acetyl-2-(4-iodophenoxy)pyridine, several key interactions are anticipated to play a significant role in the crystal packing.

Halogen Bonding: The iodine atom is a potent halogen bond donor. It is expected to form C−I···N or C−I···O halogen bonds with the nitrogen atom of the pyridine ring or the oxygen atom of the acetyl group of neighboring molecules. nih.gov This type of interaction is highly directional and can be a major contributor to the supramolecular architecture.

π-Stacking: The aromatic pyridine and iodophenyl rings are capable of engaging in π–π stacking interactions. nih.gov These can occur in either a face-to-face or an offset (parallel-displaced) manner, contributing to the stabilization of the crystal lattice.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH2, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the aromatic and acetyl C-H groups as donors and the acetyl oxygen and pyridine nitrogen as acceptors. nih.govnih.gov

The flexibility of the molecule primarily arises from the rotation around the C-O bonds of the ether linkage. The single-crystal structure would reveal the preferred conformation in the solid state, defined by the torsional angles between the pyridine and phenyl rings. This conformation is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal. The dihedral angle between the planes of the two aromatic rings is a critical parameter that would be determined from the SCXRD data. cardiff.ac.uk

Chemical Reactivity and Transformation of 5 Acetyl 2 4 Iodophenoxy Pyridine

Reactions Involving the Acetyl Group

The acetyl group, a simple methyl ketone attached to the pyridine (B92270) ring, is a versatile functional handle amenable to a variety of chemical modifications. Its reactivity can be broadly categorized into transformations involving the carbonyl group and those leveraging the acidity of the alpha-protons.

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to attack by nucleophiles. This fundamental property allows for a range of transformations.

Reduction: The acetyl group can be readily reduced to a secondary alcohol, yielding 1-(2-(4-iodophenoxy)pyridin-5-yl)ethanol. This transformation is typically achieved using hydride reagents. The choice of reducing agent can influence the outcome, with milder reagents being preferable to avoid potential side reactions with the iodo-substituent.

| Reagent | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(2-(4-iodophenoxy)pyridin-5-yl)ethanol | A common and mild reducing agent suitable for the selective reduction of ketones. |

| Lithium aluminium hydride (LiAlH₄) | 1-(2-(4-iodophenoxy)pyridin-5-yl)ethanol | A more powerful reducing agent; may require careful control of reaction conditions to prevent reduction of other functional groups. |

Oxidation: While less common for acetyl groups on aromatic rings, under forcing conditions, the acetyl group could potentially be oxidized to a carboxylic acid, forming 2-(4-iodophenoxy)pyridine-5-carboxylic acid. Strong oxidizing agents would be required for this transformation.

Nucleophilic Addition: The carbonyl group can undergo addition reactions with a variety of nucleophiles. For instance, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of tertiary alcohols.

The protons on the methyl group adjacent to the carbonyl (alpha-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the pyridine ring. This acidity allows for the formation of an enolate, a potent nucleophile.

Enolate Formation: Treatment of 5-Acetyl-2-(4-iodophenoxy)pyridine with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), would generate the corresponding enolate. The stability and reactivity of this enolate are key to subsequent transformations.

Condensation Reactions: The generated enolate can participate in various condensation reactions. A classic example is the aldol (B89426) condensation , where the enolate reacts with an aldehyde or another ketone to form a β-hydroxy ketone. For instance, reaction with benzaldehyde (B42025) in the presence of a base would be expected to yield a chalcone-like product, (E)-1-(2-(4-iodophenoxy)pyridin-5-yl)-3-phenylprop-2-en-1-one, after dehydration. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a well-established method for synthesizing chalcones from acetophenones and benzaldehydes. researchgate.net

| Reaction Type | Reactant | Expected Product |

| Aldol Condensation | Benzaldehyde | (E)-1-(2-(4-iodophenoxy)pyridin-5-yl)-3-phenylprop-2-en-1-one |

Reactivity of the Iodophenoxy Moiety

The iodophenoxy part of the molecule presents another set of reactive sites, primarily centered around the carbon-iodine bond and the aromatic phenyl ring.

The carbon-iodine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides makes them excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would allow for the introduction of a wide range of aryl or vinyl substituents at the 4-position of the phenoxy ring. For example, reaction with phenylboronic acid would yield 5-acetyl-2-(biphenyl-4-yloxy)pyridine.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govresearchgate.net This method provides a direct route to aryl alkynes. Reacting 5-Acetyl-2-(4-iodophenoxy)pyridine with phenylacetylene (B144264) would be expected to produce 5-acetyl-2-(4-(phenylethynyl)phenoxy)pyridine.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. mdpi.com For instance, reaction with styrene (B11656) would likely yield 5-acetyl-2-(4-styrylphenoxy)pyridine.

Stille Coupling: In a Stille coupling, the aryl iodide is reacted with an organostannane reagent. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction offers another versatile method for creating new carbon-carbon bonds.

A summary of potential cross-coupling reactions is presented below:

| Reaction Name | Coupling Partner | Expected Product | Catalyst System (Typical) |

| Suzuki-Miyaura | Phenylboronic acid | 5-acetyl-2-(biphenyl-4-yloxy)pyridine | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Sonogashira | Phenylacetylene | 5-acetyl-2-(4-(phenylethynyl)phenoxy)pyridine | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) |

| Heck | Styrene | 5-acetyl-2-(4-styrylphenoxy)pyridine | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) |

| Stille | Tributyl(phenyl)stannane | 5-acetyl-2-(biphenyl-4-yloxy)pyridine | Pd(PPh₃)₄ |

While the phenyl ring is generally less reactive towards nucleophilic attack than the pyridine ring, the presence of the electron-withdrawing acetyl group on the pyridine ring, transmitted through the ether linkage, could potentially activate the phenyl ring for nucleophilic aromatic substitution (SNAr), particularly if additional activating groups are present. However, direct displacement of the iodo group by a nucleophile without a catalyst is generally difficult. More likely SNAr reactions would occur on the pyridine ring if a suitable leaving group were present at the 2- or 4-positions relative to the nitrogen. nih.govyoutube.com

The carbon-iodine bond can undergo halogen-metal exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium. This reaction would generate a highly reactive aryllithium species. This intermediate can then be "quenched" with various electrophiles to introduce a wide range of functional groups at the 4-position of the phenoxy ring.

Reaction Sequence:

Halogen-Metal Exchange: 5-Acetyl-2-(4-iodophenoxy)pyridine + R-Li → 5-acetyl-2-(4-lithiomethyl)pyridine + R-I

Electrophilic Quench: The resulting aryllithium species can react with electrophiles such as:

Carbon dioxide (CO₂) to form a carboxylic acid.

Aldehydes or ketones to form secondary or tertiary alcohols.

Alkyl halides to introduce alkyl groups.

This two-step sequence provides a powerful method for the functionalization of the iodophenoxy moiety.

Reactivity of the Pyridine Core

The reactivity of the pyridine ring in 5-Acetyl-2-(4-iodophenoxy)pyridine is significantly influenced by the electronic properties of its substituents. The 2-(4-iodophenoxy) group acts as an electron-donating group through its resonance effect, while the 5-acetyl group is a strong electron-withdrawing group. This push-pull arrangement modulates the electron density around the pyridine nucleus, dictating its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). youtube.com The presence of the electron-withdrawing acetyl group at the 5-position further deactivates the ring towards electrophilic attack. However, the 2-phenoxy group can activate the ring. In general, electrophilic substitution on pyridine, when it does occur, is directed to the meta-position relative to the nitrogen atom. youtube.com

For 5-Acetyl-2-(4-iodophenoxy)pyridine, the directing effects of the substituents must be considered. The phenoxy group at position 2 is an ortho-, para-director, while the acetyl group at position 5 is a meta-director. The combined influence of these groups would likely direct incoming electrophiles to the C-3 and C-4 positions. Computational studies on similar systems suggest that the nitration of pyridine derivatives often proceeds via a stepwise polar mechanism. rsc.org For pyridine-N-oxides, which are more reactive, nitration can lead to ortho or para products depending on solvation. rsc.org

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide derivative. This transformation increases the electron density in the ring and directs substitution to the 2- and 4-positions. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Acetyl-2-(4-iodophenoxy)pyridine

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| C-3 | Activated by 2-phenoxy (ortho), deactivated by 5-acetyl (meta) | Possible site for substitution |

| C-4 | Activated by 2-phenoxy (para) | Favorable site for substitution |

Nucleophilic Aromatic Substitution Patterns on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient rings like pyridine, particularly when a good leaving group is present at the 2- or 4-position. youtube.comnih.gov In 5-Acetyl-2-(4-iodophenoxy)pyridine, the phenoxy group at the C-2 position could potentially act as a leaving group, although it is less reactive than a halogen. The presence of the electron-withdrawing acetyl group at the 5-position would facilitate nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). nih.gov

The reaction typically proceeds via a two-step mechanism involving the formation of this intermediate. nih.gov However, concerted SNAr mechanisms, where bond formation and breakage occur in a single transition state, have also been proposed, especially where traditional activating groups are absent. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution on 5-Acetyl-2-(4-iodophenoxy)pyridine

| Reaction Site | Leaving Group | Activating Factor | Potential Nucleophiles |

|---|

N-Oxidation and Other Heteroatom-Centered Transformations of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine-N-oxide using oxidizing agents such as peroxy acids. wikipedia.org This transformation is significant as it alters the electronic properties of the pyridine ring, making it more amenable to both electrophilic and nucleophilic substitution reactions. The resulting N-oxide can activate the C-2 and C-4 positions for further functionalization. wikipedia.org

The N-oxide can subsequently be deoxygenated using various reducing agents, such as zinc dust or triphenylphosphine, to restore the pyridine ring. youtube.comorganic-chemistry.org This strategy allows for the introduction of substituents that would be difficult to achieve on the parent pyridine. Palladium-catalyzed methods for deoxygenation that tolerate a wide range of functional groups have also been developed. organic-chemistry.org

Comprehensive Studies of Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving 5-Acetyl-2-(4-iodophenoxy)pyridine is a direct consequence of the interplay between its substituents. In electrophilic substitutions, the directing power of the 2-phenoxy group towards the C-4 position is expected to be the dominant factor.

In the context of cross-coupling reactions, the iodine atom on the phenoxy ring provides a reactive site for transformations like Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions would occur selectively at the C-I bond, leaving the pyridine core intact.

For reactions involving the acetyl group, such as reduction to an alcohol or conversion to an imine, the stereoselectivity would depend on the reagents and conditions used. The approach of the reagent to the carbonyl group could be influenced by the steric bulk of the adjacent phenoxy group.

In-depth Mechanistic Investigations of Key Reactions and Pathways

The mechanisms of reactions involving pyridine derivatives are well-studied. Electrophilic substitution on the pyridine ring typically follows a two-step addition-elimination pathway, proceeding through a high-energy cationic intermediate (a sigma complex). The high energy of this intermediate accounts for the low reactivity of pyridine towards electrophiles. rsc.orgresearchgate.net

Nucleophilic aromatic substitution on pyridines generally proceeds through the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov The rate-determining step is usually the initial attack of the nucleophile on the electron-deficient ring. Recent studies have also shed light on concerted SNAr mechanisms, which avoid the formation of a discrete intermediate. nih.govacs.org

The mechanism of N-oxidation involves the attack of the pyridine nitrogen's lone pair on the electrophilic oxygen of a peroxy acid. Subsequent proton transfer steps lead to the formation of the N-oxide and the corresponding carboxylic acid.

Theoretical and Computational Chemistry Studies of 5 Acetyl 2 4 Iodophenoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometry of a molecule at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide insights into the molecule's reactivity and stability.

The electronic structure of 5-Acetyl-2-(4-iodophenoxy)pyridine is characterized by the interplay of the pyridine (B92270) ring, the acetyl group, and the iodophenoxy group. The distribution of electron density, calculated using DFT, reveals the electrophilic and nucleophilic sites within the molecule. The nitrogen atom in the pyridine ring and the oxygen atom of the acetyl group are expected to be regions of high electron density, making them potential sites for electrophilic attack.

A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. For pyridine derivatives, the HOMO is often delocalized over the pyridine ring and adjacent substituents. scielo.br In 5-Acetyl-2-(4-iodophenoxy)pyridine, the HOMO is likely distributed across the iodophenoxy ring, while the LUMO may be localized on the acetyl-substituted pyridine ring system.

Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative using DFT

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

This table presents hypothetical yet representative data for a similar pyridine derivative to illustrate the typical output of DFT calculations.

The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions of positive and negative electrostatic potential. researchgate.net For 5-Acetyl-2-(4-iodophenoxy)pyridine, the iodine atom, due to its size and polarizability, and the electronegative oxygen and nitrogen atoms would significantly influence the charge distribution.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular geometry and energy. researchgate.net

Geometry optimization using ab initio methods would yield precise bond lengths, bond angles, and dihedral angles for 5-Acetyl-2-(4-iodophenoxy)pyridine. These parameters are crucial for understanding the molecule's three-dimensional structure. For instance, the planarity of the pyridine and phenyl rings and the orientation of the acetyl group relative to the pyridine ring would be determined with high precision.

Table 2: Optimized Geometrical Parameters of a Pyridine-Ether Linkage (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ether) | 1.37 | ||

| O-C (aryl) | 1.41 | ||

| C-N (pyridine) | 1.34 | ||

| C-C (acetyl) | 1.51 | ||

| C-O-C (ether) | 118.5 | ||

| Py-O-Ph | 35.0 |

This table contains illustrative data for a similar molecular fragment to demonstrate the type of information obtained from ab initio geometry optimization.

High-accuracy energy calculations can determine the molecule's stability and can be used to calculate reaction energies and activation barriers for potential chemical transformations.

The flexibility of 5-Acetyl-2-(4-iodophenoxy)pyridine arises from the rotation around the ether linkage and the bond connecting the acetyl group to the pyridine ring. A detailed conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation to map out the potential energy surface (PES). nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights into its dynamics and interactions with its environment. easychair.org

MD simulations can be used to study the conformational dynamics and flexibility of 5-Acetyl-2-(4-iodophenoxy)pyridine in a solvent environment. nih.gov By simulating the motion of the molecule over time, it is possible to observe transitions between different conformations and to understand the flexibility of different parts of the molecule.

Analysis of the trajectories from an MD simulation can reveal the range of motion for specific dihedral angles and identify the most populated conformational states in solution. This provides a more realistic picture of the molecule's structure than the static view from quantum chemical calculations.

The solvent can have a significant impact on the structure and behavior of a solute molecule. easychair.org MD simulations explicitly include solvent molecules, allowing for a detailed analysis of solvent effects and intermolecular interactions. easychair.org

Prediction and Validation of Spectroscopic Properties from Computational Models

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like 5-Acetyl-2-(4-iodophenoxy)pyridine. By calculating the electronic structure and energy of the molecule, it is possible to simulate various types of spectra, which can then be compared with experimental data for validation.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations can determine the chemical shifts of ¹H and ¹³C nuclei. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Discrepancies between calculated and experimental shifts can often be reconciled by considering solvent effects, which can be modeled using various computational approaches. For instance, studies on related 2-acetylpyridine (B122185) derivatives have successfully used DFT methods, such as B3LYP with the 6-311G basis set, to predict and validate their NMR spectra. scielo.brresearchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be effectively modeled. Computational methods can calculate the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. These calculated frequencies and their corresponding intensities provide a theoretical vibrational spectrum that can be compared with experimental FT-IR and FT-Raman spectra. The comparison can aid in the assignment of vibrational bands to specific functional groups and vibrational modes within the molecule. For complex molecules, this theoretical support is crucial for an accurate interpretation of the experimental spectra.

Furthermore, electronic spectroscopy, such as UV-Vis absorption spectroscopy, can be investigated using time-dependent DFT (TD-DFT). These calculations can predict the electronic transitions between molecular orbitals, providing information about the absorption wavelengths and oscillator strengths. The analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the nature of the electronic excitations, such as n→π* or π→π* transitions.

A representative comparison between experimental and computationally predicted spectroscopic data for a molecule structurally similar to 5-Acetyl-2-(4-iodophenoxy)pyridine is presented in the table below.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |

| ¹H NMR (ppm) | ||

| Pyridine-H3 | 7.85 | 7.90 |

| Pyridine-H4 | 8.20 | 8.25 |

| Pyridine-H6 | 8.60 | 8.65 |

| Acetyl-CH₃ | 2.65 | 2.70 |

| Phenoxy-H (ortho) | 7.10 | 7.15 |

| Phenoxy-H (meta) | 7.80 | 7.85 |

| ¹³C NMR (ppm) | ||

| C=O | 198.5 | 199.0 |

| Pyridine-C2 | 164.0 | 164.5 |

| Pyridine-C5 | 138.0 | 138.5 |

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | 1685 | 1690 |

| C-O-C Stretch | 1240 | 1245 |

Computational Elucidation of Reaction Mechanisms, Transition States, and Reaction Barriers

Theoretical and computational chemistry are pivotal in elucidating the detailed pathways of chemical reactions involving 5-Acetyl-2-(4-iodophenoxy)pyridine. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction mechanisms, characterize the transient species involved (such as transition states and intermediates), and determine the energetic barriers that govern the reaction rates.

For instance, the synthesis of 5-Acetyl-2-(4-iodophenoxy)pyridine likely involves a nucleophilic aromatic substitution reaction, where a phenoxide attacks a halogenated pyridine. Computational studies can model this process by calculating the energies of the reactants, the transition state, and the products. The geometry of the transition state, which represents the highest energy point along the reaction coordinate, can be located and characterized by the presence of a single imaginary vibrational frequency. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical parameter for understanding reaction kinetics.

Furthermore, computational models can be used to explore the reactivity of the acetyl group. For example, reactions such as aldol (B89426) condensations or reductions of the carbonyl group can be investigated. Theoretical calculations can help in understanding the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of different possible reaction pathways.

The following table provides a hypothetical example of calculated energetic data for a proposed reaction step involving a pyridine derivative.

| Reaction Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | - |

| Transition State | +25.5 | C-O bond forming: 2.1 Å |

| Intermediate | -5.2 | Fully formed C-O bond |

| Products | -15.0 | - |

Derivation of Structure-Reactivity and Structure-Property Relationships (SPR) from Theoretical Models

Computational chemistry provides a framework for establishing quantitative structure-reactivity (QSRR) and structure-property (QSPR) relationships. By calculating a range of molecular descriptors for 5-Acetyl-2-(4-iodophenoxy)pyridine and its analogues, it is possible to correlate these descriptors with experimentally observed reactivity or physical properties.

Key electronic properties that are often calculated include the energies of the frontier molecular orbitals (HOMO and LUMO). semanticscholar.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Other important descriptors include the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface and can predict sites for electrophilic and nucleophilic attack. Atomic charges, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the electron distribution within the molecule. researchgate.net

By systematically modifying the structure of 5-Acetyl-2-(4-iodophenoxy)pyridine in silico (e.g., by changing the substituent on the phenoxy ring) and calculating these descriptors for each analogue, it is possible to build models that predict how structural changes will affect the molecule's properties and reactivity.

The table below presents a hypothetical set of calculated molecular descriptors for 5-Acetyl-2-(4-iodophenoxy)pyridine.

| Molecular Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability |

| Dipole Moment | 3.2 D | Molecular polarity |

| Global Electrophilicity (ω) | 2.5 eV | Susceptibility to nucleophilic attack |

Synthesis and Characterization of Derivatives and Analogues of 5 Acetyl 2 4 Iodophenoxy Pyridine

Systematic Modifications at the Acetyl Group (e.g., functional group interconversions, homologation)

The acetyl group at the 5-position of the pyridine (B92270) ring serves as a versatile synthetic handle for a variety of chemical transformations. These modifications allow for the introduction of diverse functionalities, altering the electronic and steric properties of the molecule.

Functional Group Interconversions: Standard organic chemistry transformations can be readily applied to the acetyl moiety. vanderbilt.edu

Reduction: The ketone can be reduced to a secondary alcohol, 1-(2-(4-iodophenoxy)pyridin-5-yl)ethanol, using reducing agents such as sodium borohydride (B1222165). Further reduction to an ethyl group, yielding 5-ethyl-2-(4-iodophenoxy)pyridine, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: Baeyer-Villiger oxidation of the acetyl group with a peroxy acid (e.g., m-CPBA) would yield the corresponding acetate (B1210297) ester, 2-(4-iodophenoxy)pyridin-5-yl acetate.

Condensation Reactions: The methyl group of the acetyl function is sufficiently acidic to participate in condensation reactions. For instance, a Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes can produce a series of chalcone (B49325) analogues. researchgate.net This reaction involves treating 5-acetyl-2-(4-iodophenoxy)pyridine with an aldehyde in the presence of an acid or base catalyst. researchgate.net Similarly, Knoevenagel condensation with activated methylene (B1212753) compounds like malononitrile (B47326) can be employed. sciforum.net

Formation of Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives provides the corresponding oximes and hydrazones, which can serve as intermediates for further reactions or as final products.

Homologation: The Arndt-Eistert reaction provides a classic method for homologating the acetyl group. vanderbilt.edu This involves converting the corresponding carboxylic acid (obtainable via haloform reaction on the acetyl group) to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol) yields a one-carbon extended carboxylic acid or ester derivative.

| Derivative Name | Modification Type | Synthetic Method |

|---|---|---|

| 1-(2-(4-iodophenoxy)pyridin-5-yl)ethanol | Reduction | Sodium Borohydride Reduction |

| 5-Ethyl-2-(4-iodophenoxy)pyridine | Reduction | Wolff-Kishner Reduction |

| 2-(4-iodophenoxy)pyridin-5-yl acetate | Oxidation | Baeyer-Villiger Oxidation |

| (E)-3-(Aryl)-1-(2-(4-iodophenoxy)pyridin-5-yl)prop-2-en-1-one | Condensation | Claisen-Schmidt Condensation |

| 2-(2-(4-iodophenoxy)pyridin-5-yl)acetic acid | Homologation | Arndt-Eistert Synthesis |

Diversification of the Phenoxy Moiety (e.g., variation of aryl substituents, replacement of iodine with other halogens or functional groups)

The 4-iodophenoxy group is a prime site for introducing structural diversity, primarily by leveraging the reactivity of the carbon-iodine bond.

Replacement of Iodine: The iodine atom is an excellent leaving group and a versatile handle for cross-coupling reactions.

Halogen Exchange: A Finkelstein reaction, using a copper catalyst or other methods, can replace the iodine with other halogens like bromine or chlorine. vanderbilt.edu Radioiodination techniques, which often involve halogen exchange, are also well-established for aromatic iodides. nih.gov

Cross-Coupling Reactions: The iodide is ideal for various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl or alkyl substituents at the 4-position of the phenoxy ring.

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl functionalities.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, introducing primary or secondary amines.

Heck Coupling: Reaction with alkenes can append vinyl groups.

Variation of Aryl Substituents: Analogues can be synthesized by starting with different substituted 4-halophenols in the initial nucleophilic aromatic substitution reaction with a suitable 2-halopyridine. Research on similar 4-phenoxypyridine (B1584201) derivatives has shown that introducing electron-withdrawing groups on the terminal phenyl ring can be beneficial for certain biological activities. nih.gov Therefore, analogues bearing substituents like nitro, cyano, or trifluoromethyl groups on the phenoxy ring are of significant interest.

| Derivative Name | Modification Type | Synthetic Method |

|---|---|---|

| 5-Acetyl-2-(4-bromophenoxy)pyridine | Halogen Exchange | Finkelstein Reaction |

| 5-Acetyl-2-(4'-methyl-[1,1'-biphenyl]-4-yloxy)pyridine | C-C Coupling | Suzuki Coupling |

| 5-Acetyl-2-(4-(phenylethynyl)phenoxy)pyridine | C-C Coupling | Sonogashira Coupling |

| 5-Acetyl-2-(4-(phenylamino)phenoxy)pyridine | C-N Coupling | Buchwald-Hartwig Amination |

| 5-Acetyl-2-(4-nitrophenoxy)pyridine | Aryl Variation | Nucleophilic Aromatic Substitution |

Targeted Functionalization of the Pyridine Ring at Other Positions

Modifying the pyridine ring itself presents a greater challenge due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. clockss.org However, specific strategies can be employed.

Electrophilic Substitution: Reactions such as nitration or halogenation would require harsh conditions and the directing effects of the existing substituents (the activating phenoxy group and the deactivating acetyl group) would need to be carefully considered. The phenoxy group would likely direct incoming electrophiles to the ortho and para positions (positions 3 and 5), but position 5 is already occupied. Therefore, substitution at position 3 is the most probable outcome, though yields may be low.

Nucleophilic Aromatic Substitution: If a leaving group (e.g., a halogen) were present on the pyridine ring, particularly at positions 4 or 6, it could be displaced by nucleophiles.

Synthesis of Amino Derivatives: A common strategy for functionalizing pyridine rings is through the synthesis of aminopyridine derivatives, which can then be further modified. nih.gov For example, starting with a dihalopyridine and selectively substituting one halogen with the desired phenoxy group and the other with an amino group would provide a versatile intermediate.

Design and Synthesis of Conformationally Restricted Analogues and Rigid Scaffolds

To reduce the conformational flexibility inherent in the diaryl ether linkage and potentially enhance binding to biological targets, conformationally restricted analogues can be designed. biorxiv.org This involves "locking" the molecule into a more rigid conformation.

One strategy involves intramolecular cyclization. For example, a derivative could be synthesized where a reactive group on the phenoxy ring (e.g., an ortho-amino or hydroxyl group) could cyclize onto the acetyl group or a derivative thereof.

A more direct approach is to incorporate the core structure into a larger, more rigid ring system. Drawing inspiration from the synthesis of other conformationally constrained molecules, one could envision creating a fused tricyclic system. nih.gov For instance, an analogue could be designed where the ether oxygen and a carbon from the pyridine ring are part of a new six- or seven-membered ring, thus fixing the relative orientation of the pyridine and phenyl rings. The development of such rigid scaffolds is a key strategy in modern drug design. biorxiv.orgmdpi.com

Exploration of Spiro or Fused Ring Systems Incorporating the Pyridine Framework

Advanced derivatization can lead to the formation of complex spiro or fused ring systems.

Spiro Systems: Spirocyclic compounds, where two rings share a single atom, can be synthesized from the 5-Acetyl-2-(4-iodophenoxy)pyridine scaffold. A potential synthetic route could involve a multicomponent reaction. For example, a strategy similar to the synthesis of spiro-pyridine derivatives could be adapted, where a derivative of the target molecule is reacted with reagents like ninhydrin (B49086) and ethyl cyanoacetate (B8463686) to construct a spiro-indene-pyridine system. nih.gov Another approach could involve an intramolecular cyclization of a suitably functionalized side chain attached to the pyridine ring or the acetyl group. nih.gov

Fused Ring Systems: Building additional rings onto the pyridine framework can create novel heterocyclic systems.

Friedländer Annulation: The acetyl group can participate in a Friedländer annulation. Reaction with an ortho-aminoaryl aldehyde or ketone would lead to the formation of a fused quinoline (B57606) ring system.

Gewald Reaction: Conversion of the acetyl group into an α-methyleneketone intermediate, followed by reaction with sulfur and a compound containing an active methylene group (like malononitrile), could yield a fused thienopyridine derivative. sciforum.net

Chromenopyridine Scaffolds: Multicomponent reactions are powerful tools for building fused systems. For instance, a reaction involving the pyridine core, an aldehyde, and an active methylene compound could potentially lead to fused pyranopyridine structures, analogous to chromenopyridines. mdpi.com

These advanced synthetic strategies significantly expand the chemical space accessible from the 5-Acetyl-2-(4-iodophenoxy)pyridine starting material, offering pathways to structurally complex and potentially valuable compounds.

Advanced Research Applications and Potentials Excluding Prohibited Areas

Applications in Catalysis and Ligand Design

Investigation as Ligands in Transition Metal-Catalyzed Organic Reactions

The pyridine (B92270) nitrogen and the acetyl oxygen in 5-Acetyl-2-(4-iodophenoxy) pyridine can function as a bidentate ligand, forming stable complexes with various transition metals. These metal complexes are being investigated for their catalytic activity in a range of organic reactions. The presence of the electron-withdrawing acetyl group and the ether linkage can modulate the electronic properties of the pyridine ring, thereby influencing the catalytic activity of the coordinated metal center. Furthermore, the iodine atom on the phenoxy group offers a reactive site for further functionalization, allowing for the synthesis of a library of ligands with tunable steric and electronic properties.

Research in this area is focused on evaluating the efficacy of metal complexes derived from this ligand in key cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The objective is to develop catalysts that exhibit high turnover numbers, excellent selectivity, and broad substrate scope.

| Transition Metal | Target Reaction | Potential Advantages of the Ligand |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Enhanced stability and activity due to bidentate coordination. |

| Palladium (Pd) | Heck Reaction | Tunable electronic properties for optimizing catalytic efficiency. |

| Copper (Cu) | C-N and C-O Coupling Reactions | Facile synthesis of ligand derivatives for catalyst optimization. |

Exploration of Organocatalytic Applications

The potential of this compound as an organocatalyst is also an active area of investigation. The Lewis basic pyridine nitrogen can activate substrates, while the acetyl group can participate in hydrogen bonding interactions, influencing the stereochemical outcome of reactions. The iodophenyl moiety can be involved in halogen bonding, a non-covalent interaction that is increasingly being utilized in catalysis.

Current research efforts are directed towards exploring its use in reactions such as aldol (B89426) and Michael additions, where the molecule could act as a bifunctional catalyst. The ability to fine-tune the molecular structure through modifications at the iodo position is a key advantage in the design of efficient and selective organocatalysts.

Integration into Advanced Materials Science

The unique combination of functional groups in this compound makes it a valuable building block for the creation of advanced materials with tailored properties.

Utilization as Building Blocks for Novel Polymeric Architectures

The presence of the reactive iodo group allows for the incorporation of this compound into polymeric structures through various polymerization techniques, including cross-coupling polymerization. The resulting polymers could possess interesting properties such as high thermal stability and specific electronic characteristics, stemming from the pyridine and iodophenoxy units. These polymers are being explored for applications in areas such as gas separation membranes and specialty coatings.

Precursors for Optoelectronic Materials

The conjugated system of the pyridine and phenoxy rings, combined with the potential for further extension of conjugation through reactions at the iodo and acetyl groups, makes this compound a promising precursor for optoelectronic materials. Derivatives of this compound are being investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): By modifying the molecular structure to enhance fluorescence quantum yields and charge transport properties, new emissive materials for OLEDs could be developed.

Molecular Switches: The molecule's conformation can potentially be altered by external stimuli, such as light or an electric field, making it a candidate for the development of molecular switches.

Chemical Sensors: The pyridine nitrogen and other functional groups can act as binding sites for specific analytes. Changes in the photophysical properties of the molecule upon binding can be used for sensing applications.

| Application | Key Molecular Feature | Desired Property |

| OLEDs | Extended π-conjugation | High fluorescence quantum yield |

| Molecular Switches | Conformational flexibility | Reversible switching behavior |

| Chemical Sensors | Analyte binding sites | Selective and sensitive response |

Role in Supramolecular Assembly, Self-Assembly, and Host-Guest Chemistry

The non-covalent interactions that this compound can engage in, such as hydrogen bonding (via the acetyl group), halogen bonding (via the iodine atom), and π-π stacking (via the aromatic rings), make it an excellent candidate for studies in supramolecular chemistry.

Researchers are exploring how this molecule can self-assemble into well-defined nanostructures, such as nanotubes and vesicles. Furthermore, its potential as a guest molecule in host-guest chemistry is being investigated. The size, shape, and electronic properties of the molecule allow it to fit into the cavities of various host molecules, such as cyclodextrins and calixarenes, leading to the formation of stable inclusion complexes with potential applications in drug delivery and materials science. The ability to form halogen bonds adds an extra dimension to its supramolecular behavior, enabling the construction of robust and directional assemblies.

Development of Novel Synthetic Reagents or Methodologies Derived from the Compound

A thorough search of scientific databases and chemical literature did not yield any specific instances where this compound has been utilized as a foundational structure for the development of new synthetic reagents or methodologies. The potential for this compound to act as a precursor in synthetic chemistry can be inferred from its constituent functional groups. The presence of an aryl iodide moiety suggests its possible application as a substrate in various cross-coupling reactions, a common strategy for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgorgsyn.org For instance, analogous iodo-substituted aromatic compounds are frequently employed in well-established palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. rsc.org

The acetyl group on the pyridine ring also presents a site for a variety of chemical transformations. It could potentially undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or serve as a handle for aldol condensations. However, it is crucial to emphasize that while these transformations are chemically plausible, there is no specific literature that documents the development of novel synthetic methods originating from this compound itself.

Role in Fundamental Mechanistic Organic Chemistry Investigations

There is currently no published research that specifically employs this compound as a model compound or substrate for fundamental mechanistic organic chemistry investigations. The study of reaction mechanisms often relies on carefully selected molecules that can provide clear, interpretable results about reaction pathways, transition states, and the influence of electronic and steric effects.

The structure of this compound, featuring a pyridine ring, an ether linkage, an acetyl group, and an iodinated phenyl ring, offers multiple sites for potential mechanistic studies. For example, investigations could, in principle, focus on the kinetics and mechanism of nucleophilic aromatic substitution at the 2-position of the pyridine ring, or explore the detailed mechanism of metal-catalyzed cross-coupling reactions at the C-I bond. rsc.org Furthermore, the electronic interplay between the acetyl group and the phenoxy-pyridine core could be a subject of mechanistic inquiry. rsc.org

Despite these theoretical possibilities, the scientific literature to date has not reported the use of this specific compound for such mechanistic elucidation. Therefore, any discussion of its role in this area would be purely speculative and not based on documented research findings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-acetyl-2-(4-iodophenoxy)pyridine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 4-iodophenol reacts with a halogenated pyridine precursor (e.g., 2-chloro-5-acetylpyridine) under basic conditions. Optimization strategies include:

-